molecular formula C5ClF9O B1585938 Nonafluoropentanoyl chloride CAS No. 375-60-0

Nonafluoropentanoyl chloride

Cat. No.: B1585938
CAS No.: 375-60-0
M. Wt: 282.49 g/mol
InChI Key: HRBNMYUNLLWPAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nonafluoropentanoyl chloride can be synthesized through the reaction of nonafluoropentanoic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the acid is treated with the chlorinating agent to produce the acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the reactants and products. The process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Nonafluoropentanoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: Nonafluoropentanoyl chloride is unique due to its specific chain length and the presence of nine fluorine atoms, which impart distinct chemical properties such as high reactivity and stability. Compared to other fluorinated acyl chlorides, it offers a balance between reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoropentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5ClF9O/c6-1(16)2(7,8)3(9,10)4(11,12)5(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBNMYUNLLWPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5ClF9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379717
Record name Nonafluoropentanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375-60-0
Record name Nonafluoropentanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonafluoropentanoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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